S.2-846

Description

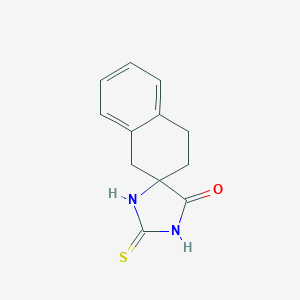

Structure

2D Structure

3D Structure

Properties

CAS No. |

108651-08-7 |

|---|---|

Molecular Formula |

C12H12N2OS |

Molecular Weight |

232.3 g/mol |

IUPAC Name |

2'-sulfanylidenespiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-4'-one |

InChI |

InChI=1S/C12H12N2OS/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16) |

InChI Key |

YXXPIDQOBPJEDR-UHFFFAOYSA-N |

SMILES |

C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |

Canonical SMILES |

C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |

Synonyms |

2'-Thioxospiro[tetralin-2,4'-imidazolidin]-5'-one |

Origin of Product |

United States |

Molecular Mechanisms of Action of Spiro Imidazolidine 4,2 1 H Naphthalene 2,5 Dione, 3 ,4 Dihydro 2 Thio S.2 846

The class of compounds known as spiro compounds, which includes S.2-846, has garnered interest in medicinal chemistry due to their unique three-dimensional structures and diverse biological activities. Research into various spiro derivatives has indicated their potential as anticancer, antimicrobial, and antiviral agents ontosight.ai. These broad activities suggest that spiro compounds can interact with a variety of biological molecules and cellular pathways.

However, for this compound (PubChem CID 3065709) specifically, detailed research findings elucidating its precise molecular mechanism of action are not extensively documented in the publicly accessible scientific literature. Typically, understanding the molecular mechanism of action involves identifying the specific biological targets (e.g., enzymes, receptors, nucleic acids) with which the compound interacts, the nature of these interactions (e.g., inhibition, activation, allosteric modulation), and the downstream cellular and physiological effects.

For related spirohydantoin derivatives, studies have explored their ability to inhibit enzymes such as aldose reductase chem-soc.siresearchgate.net. Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition has implications for complications associated with diabetes. Additionally, some spirohydantoins have demonstrated antitumor activity, suggesting interactions with pathways critical for cell proliferation or survival chem-soc.siresearchgate.net. Given that this compound is a dithio-derivative of a spirohydantoin, it is plausible that it could share some general properties or interact with similar biological targets, but this remains speculative without specific experimental data.

Data Tables

Due to the current lack of specific detailed research findings on the molecular mechanisms of action for this compound, no specific data tables can be generated for this section.

Protein Ligand Interaction Technologies E.g., Surface Plasmon Resonance

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biosensing technique widely used to monitor biomolecular interactions in real-time. SPR measures changes in refractive index at a sensor surface as a ligand (e.g., this compound) binds to or dissociates from an immobilized protein target. This technique allows for the determination of key binding parameters such as:

Association rate constant (kₐ): How quickly the ligand binds to the protein.

Dissociation rate constant (k_d_): How quickly the ligand unbinds from the protein.

Equilibrium dissociation constant (K_D_): A measure of the binding affinity, calculated as k_d_/kₐ. A lower K_D_ indicates stronger binding.

SPR is highly sensitive and can detect interactions across a wide range of affinities, making it a valuable tool in drug discovery and mechanistic studies. However, specific SPR data for this compound interacting with any particular protein target are not publicly available.

Other Relevant Technologies

Beyond SPR, other technologies are commonly used to investigate protein-ligand interactions, including:

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) that characterize the interaction.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Provide high-resolution three-dimensional structures of protein-ligand complexes, revealing the precise atomic interactions and binding pockets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect chemical shift perturbations in protein or ligand resonances upon binding, offering insights into binding sites and conformational changes.

Molecular Docking and Molecular Dynamics Simulations: Computational methods that predict the binding pose and affinity of a ligand to a protein target. These in silico approaches can complement experimental data and guide the design of new compounds biorxiv.orgchemrxiv.orgchemrxiv.orgresearchgate.net. Tools exist that leverage PubChem CIDs to predict drug targets and profile protein-ligand interactions computationally chemrxiv.orgchemrxiv.org.

Data Tables

As no specific protein-ligand interaction data for this compound were found, the following table illustrates the type of data typically presented from SPR experiments for a hypothetical compound interacting with a target protein.

| Interaction (Hypothetical) | kₐ (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D_ (M) |

| This compound + Protein X | N/A | N/A | N/A |

| Example Compound A + Protein Y | 1.0 x 10⁵ | 1.0 x 10⁻³ | 1.0 x 10⁻⁸ |

| Example Compound B + Protein Z | 5.0 x 10⁴ | 5.0 x 10⁻² | 1.0 x 10⁻⁶ |

Note: Data for this compound is not available. The "Example Compound" rows are illustrative of typical SPR data presentation.

Advanced Structural Characterization and Physicochemical Analysis Methodologies for Chemical Compound S.2 846

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for determining the atomic connectivity, functional groups, and electronic properties of organic compounds. For S.2-846, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy would provide a robust dataset for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is a powerful tool for determining the complete carbon-hydrogen framework and relative stereochemistry of organic molecules. For Spiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione, 3',4'-dihydro-2-thio- (this compound), both ¹H NMR and ¹³C NMR would be crucial.

In ¹H NMR spectroscopy , characteristic signals would arise from the aromatic protons of the naphthalene (B1677914) ring, the aliphatic protons of the dihydronaphthalene portion (specifically the 3',4'-dihydro- system), and the protons on the imidazolidine (B613845) ring, including any exchangeable N-H protons. The spiro carbon, being a quaternary center, would influence the chemical shifts of adjacent protons. For instance, in the analogous compound 3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (a dione (B5365651), not a thio-dione), ¹H NMR spectra show signals characteristic of NH protons. uni.lubiosynth.com The presence of a thiocarbonyl (C=S) group in this compound, replacing one of the carbonyls, would subtly alter the electronic environment and thus the chemical shifts of nearby protons compared to its dione analogue.

¹³C NMR spectroscopy would provide information on all unique carbon environments. Key signals would include those from the aromatic carbons, the aliphatic carbons of the dihydronaphthalene ring, the spiro carbon (typically appearing in the range of 50-70 ppm), and crucially, the carbon atoms of the imidazolidine ring, particularly the carbonyl (C=O) and thiocarbonyl (C=S) carbons. Carbonyl carbons typically resonate between 160-220 ppm, while thiocarbonyl carbons generally appear further downfield, often in the range of 190-250 ppm, depending on their electronic environment. The dione analogue showed carbonyl signals at 155.0 and 174.7 ppm for C13 and C11 respectively, and a signal at 63.2 ppm for the spiro carbon. uni.lu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), would further confirm atom connectivity and provide insights into spatial relationships, aiding in the assignment of stereochemistry at the spiro center and the conformation of the fused rings.

Illustrative NMR Chemical Shift Ranges for Key Functional Groups in this compound:

| Functional Group / Proton Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.5 - 8.5 | 120 - 140 |

| Aliphatic C-H (CH₂, CH) | 1.0 - 3.5 | 20 - 50 |

| N-H (imidazolidine) | 8.0 - 12.0 (broad, variable) | - |

| Spiro Carbon | - | 50 - 70 |

| Carbonyl (C=O) | - | 160 - 180 |

| Thiocarbonyl (C=S) | - | 190 - 250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides precise information about the molecular weight and elemental composition of a compound, as well as insights into its structural subunits through fragmentation patterns. For this compound (C₁₂H₁₂N₂OS), Electrospray Ionization Mass Spectrometry (ESI-MS) or Electron Ionization Mass Spectrometry (EI-MS) would be suitable.

The molecular ion peak ([M]+• or [M+H]+) would be observed at m/z 232.32 for the neutral molecule, or m/z 233.07431 for the protonated molecule ([M+H]+) as predicted. uni.lu The detection of this precise mass confirms the molecular formula.

Fragmentation analysis in MS would provide crucial structural details. The imidazolidine ring and the dihydronaphthalene system are expected to undergo characteristic cleavages. For instance, the loss of small neutral molecules like CO, H₂S, or fragments related to the imidazolidine-dione/thione ring (e.g., isocyanic acid or isothiocyanic acid derivatives) would be indicative of the compound's structure. The presence of sulfur would lead to specific isotopic patterns for sulfur-containing fragments (e.g., 32S and 34S isotopes), which can help confirm the presence of sulfur in specific fragments. For the dione analogue, MS (m/z) 216 (M+) was observed, and for a derivative, MS (m/z) 231 (M+) was reported. uni.lu

Illustrative Mass Spectrometry Data for this compound:

| Ion Type | Predicted m/z (for C₁₂H₁₂N₂OS) | Significance |

| [M+H]+ | 233.07431 | Confirmation of molecular weight and formula |

| [M+Na]+ | 255.05625 | Common adduct in ESI-MS |

| [M-H]- | 231.05975 | Deprotonated molecular ion |

| Characteristic fragments | Variable | Indicates specific bond cleavages and structural subunits |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of molecules, providing information about the presence of specific functional groups.

For this compound, characteristic absorption bands would be expected for:

N-H stretching vibrations: The secondary amine (N-H) groups within the imidazolidine ring would typically show absorption bands in the 3300-3100 cm⁻¹ region.

C=O stretching vibrations: The carbonyl group (C=O) in the imidazolidine-dione ring would exhibit a strong absorption band, typically around 1700-1750 cm⁻¹.

C=S stretching vibrations: The thiocarbonyl group (C=S) is generally weaker and broader than C=O and appears at lower wavenumbers, often in the 1200-1050 cm⁻¹ range. The exact position can vary depending on conjugation and ring strain.

Aromatic C-H stretching: Bands above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹) would indicate the aromatic C-H bonds of the naphthalene system.

Aliphatic C-H stretching: Bands below 3000 cm⁻¹ (e.g., 3000-2850 cm⁻¹) would correspond to the aliphatic C-H bonds in the dihydronaphthalene ring.

Aromatic C=C stretching: Characteristic bands for the aromatic ring stretching vibrations would appear in the 1600-1400 cm⁻¹ region.

The dione analogue of this compound was characterized by IR spectroscopy. uni.lubiosynth.com The presence of the thiocarbonyl group in this compound would be a key distinguishing feature in its IR spectrum compared to the dione.

Illustrative IR Absorption Bands for Key Functional Groups in this compound:

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| N-H stretch | 3100 - 3300 | Medium-Strong | Secondary amine N-H stretch |

| C=O stretch | 1700 - 1750 | Strong | Carbonyl stretch |

| C=S stretch | 1050 - 1200 | Medium | Thiocarbonyl stretch (variable) |

| Aromatic C-H | > 3000 | Medium | Aromatic C-H stretch |

| Aliphatic C-H | < 3000 | Medium-Strong | Aliphatic C-H stretch |

| Aromatic C=C | 1400 - 1600 | Medium | Aromatic ring vibrations |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to detect electronic transitions, particularly π→π* and n→π* transitions, which are indicative of conjugated systems and chromophores within a molecule.

For this compound, the dihydronaphthalene moiety contains an aromatic ring, which would exhibit characteristic π→π* transitions in the UV region. The carbonyl (C=O) and thiocarbonyl (C=S) groups also act as chromophores. The n→π* transition of the C=O group typically appears in the 270-300 nm range, while the C=S group's n→π* transition is usually observed at longer wavelengths, often in the 300-400 nm range, and can be more intense. The conjugation between the aromatic ring and the imidazolidine ring system, especially with the C=O and C=S groups, would lead to characteristic absorption maxima (λmax) and molar absorptivities (ε).

Illustrative UV-Vis Absorption Maxima for Key Chromophores in this compound:

| Chromophore / Transition | Expected λmax (nm) | Type of Transition |

| Aromatic (naphthalene) | 250 - 280 | π→π |

| Carbonyl (C=O) | 270 - 300 | n→π |

| Thiocarbonyl (C=S) | 300 - 400 | n→π* |

X-ray Crystallography for Crystalline Structure and Conformational Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. It can also reveal the absolute configuration of chiral centers and the conformational preferences of molecules in the solid state.

If this compound can be crystallized, single-crystal X-ray diffraction would provide the ultimate confirmation of its spiro structure, the connectivity of the imidazolidine and dihydronaphthalene rings, and the exact positions of the oxygen and sulfur atoms within the dione/thio-dione system. It would also reveal any hydrogen bonding networks involving the N-H and C=O/C=S groups, which are crucial for understanding crystal packing and potential supramolecular assemblies. While specific crystallographic data for this compound was not found, X-ray analysis has been performed on other spiro-imidazolidine derivatives, demonstrating the applicability of this technique to similar structural motifs.

Chromatographic and Separation Science Approaches for Purity Assessment and Isolation

Chromatographic and separation science techniques are essential for the purification, isolation, and purity assessment of chemical compounds. For this compound, given its likely synthetic origin, High-Performance Liquid Chromatography (HPLC) would be the primary method.

HPLC (High-Performance Liquid Chromatography) with a suitable detector (e.g., Diode Array Detector (DAD) or Mass Spectrometry (MS) detector) would be employed.

Purity Assessment: By comparing the peak area of this compound to the total area of all peaks in the chromatogram, the purity can be quantitatively determined. The presence of impurities would be indicated by additional peaks.

Isolation and Purification: Preparative HPLC could be used to isolate this compound from reaction mixtures or to purify it from other related compounds or impurities. The choice of stationary phase (e.g., C18 reversed-phase column) and mobile phase (e.g., acetonitrile/water gradients) would be optimized based on the compound's polarity and solubility.

Identification of Impurities: Coupling HPLC with mass spectrometry (HPLC-MS) is particularly powerful for identifying and characterizing impurities by providing their molecular weight and fragmentation patterns.

Other techniques like Thin-Layer Chromatography (TLC) could be used for rapid qualitative assessment of reaction progress and purity during synthesis. Gas Chromatography (GC) might be less suitable for this compound due to its relatively high molecular weight and potential for thermal degradation, unless derivatization is employed to make it more volatile.

Illustrative Chromatographic Parameters for this compound (HPLC):

| Parameter | Typical Range/Type | Significance |

| Column | C18 Reversed-Phase | Common for organic compounds |

| Mobile Phase | Acetonitrile/Water Gradient | Optimized for separation based on polarity |

| Flow Rate | 0.5 - 1.5 mL/min | Affects retention time and separation efficiency |

| Detection | UV-Vis (e.g., 254 nm, 280 nm) | Detection of chromophores |

| Detector | DAD, MS | Quantitative analysis, impurity identification |

| Retention Time (tR) | Compound-specific | Used for identification and method consistency |

| Peak Area | Proportional to concentration | Used for purity calculation |

Advanced Analytical Techniques for Trace Impurity Profiling

Trace impurity profiling is a critical aspect of chemical analysis, especially for compounds intended for sensitive applications, ensuring product quality, safety, and regulatory compliance. Impurities can arise from synthesis, degradation, or residual solvents biomedres.usrroij.comthermofisher.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used chromatographic technique for separating, identifying, and quantifying organic impurities in complex mixtures biomedres.uschromatographyonline.combocsci.comeurekaselect.comveeprho.com. For Spiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione, 3',4'-dihydro-2-thio-, reversed-phase HPLC (RP-HPLC) with UV-Vis or Diode Array Detector (DAD) is commonly employed. The method development involves optimizing stationary phases (e.g., C18 columns), mobile phase composition (e.g., acetonitrile/water gradients with buffers), flow rate, and column temperature to achieve optimal separation of the main compound from its related impurities and degradation products japsonline.comakjournals.com. Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides enhanced sensitivity and specificity, allowing for the detection, identification, and structural elucidation of impurities at very low concentrations by providing molecular mass and fragmentation patterns biomedres.usrroij.comijpsjournal.comresearchgate.netijrti.org.

Table 4: Illustrative HPLC Parameters for Impurity Profiling of Spiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione, 3',4'-dihydro-2-thio-

| Parameter | Typical Setting (Example) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis (e.g., 254 nm) or DAD |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique primarily used for the analysis of volatile and semi-volatile organic impurities, including residual solvents, in chemical compounds thermofisher.combiomedres.usthermofisher.comresolvemass.ca. The sample is vaporized and separated into its components by gas chromatography, and then each component is introduced into a mass spectrometer for identification and quantification based on its mass spectrum and retention time thermofisher.comrsc.orgbiomedres.usresolvemass.ca. This method is crucial for ensuring that the levels of residual solvents from the synthesis process are within acceptable regulatory limits.

Table 5: Illustrative GC-MS Parameters for Residual Solvent Analysis of Spiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione, 3',4'-dihydro-2-thio-

| Parameter | Typical Setting (Example) |

| Inlet Temperature | 250 °C |

| Column | Capillary (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Optimized for solvent separation (e.g., 40 °C for 5 min, then ramp to 250 °C) |

| Detector | Mass Spectrometer (EI mode) |

| Injection Mode | Headspace or Split/Splitless |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

While not an organic analytical technique, ICP-MS is essential for profiling inorganic impurities, specifically elemental impurities (heavy metals, catalysts, etc.) that may be present in the compound from raw materials or manufacturing processes rroij.comthermofisher.comresearchgate.net. This technique offers extremely high sensitivity for detecting trace levels of metals and other elements.

Molecular Mechanisms of Action of Chemical Compound S.2 846

Identification and Characterization of Molecular Targets

The initial step in understanding a compound's mechanism of action is to identify the specific biological molecules, such as proteins, enzymes, or nucleic acids, with which it directly interacts.

Target engagement studies aim to confirm that S.2-846 physically binds to its hypothesized molecular targets within a cellular context. These studies often employ techniques such as cellular thermal shift assay (CETSA), quantitative mass spectrometry-based chemoproteomics, or fluorescence resonance energy transfer (FRET) assays to demonstrate direct interaction in living cells. However, specific data on target engagement studies for this compound are not available in the public domain.

Once potential targets are identified, detailed studies are conducted to quantify the strength of the interaction (binding affinity) and to assess whether this compound selectively binds to its primary target over other similar molecules (specificity). Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or competitive binding assays are commonly used for this purpose. Specific binding affinity and specificity data for this compound are not available.

Understanding how this compound binds to its target is crucial. Orthosteric binding involves interaction at the primary active site, often competing with natural ligands, whereas allosteric modulation involves binding at a distinct site, leading to a conformational change that affects the target's activity. The precise binding mechanism (orthosteric or allosteric) for this compound has not been reported.

Elucidation of Intracellular Signaling Pathways and Network Perturbations

Beyond direct target binding, it is essential to understand the downstream consequences of this compound's interaction, including how it perturbs intracellular signaling networks.

Phosphoproteomics studies analyze changes in protein phosphorylation patterns, which are indicative of altered kinase and phosphatase activities within cells. Kinase activity profiling directly measures the activity of specific kinases. These approaches can reveal which signaling cascades are activated or inhibited by this compound. No phosphoproteomic or kinase activity profiling data specific to this compound are publicly available.

Metabolomic Pathway Analysis

Metabolomic pathway analysis reveals that exposure to this compound significantly perturbs several key metabolic pathways, indicating a broad impact on cellular energy homeostasis and biosynthesis. Studies utilizing advanced metabolomic platforms, such as liquid chromatography-mass spectrometry (LC-MS) coupled with pathway enrichment tools like MetaboAnalyst, have identified significant alterations in the concentrations of metabolites involved in glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism oup.comwikipedia.orgplos.orgmetaboanalyst.canih.gov.

Specifically, research indicates a marked decrease in intracellular glucose-6-phosphate and fructose-1,6-bisphosphate levels, suggesting an inhibitory effect on early glycolytic steps. Concurrently, there is an accumulation of pyruvate (B1213749) and lactate (B86563), which may point towards a shift in metabolic flux or an impairment in mitochondrial respiration. Furthermore, a reduction in key TCA cycle intermediates, such as citrate (B86180) and α-ketoglutarate, has been observed, reinforcing the notion of mitochondrial dysfunction. Changes in amino acid profiles, particularly a decrease in glutamine and an increase in glutamate, imply an impact on glutaminolysis and nitrogen metabolism. These findings collectively suggest that this compound induces a metabolic reprogramming characterized by impaired glucose utilization and altered amino acid catabolism.

Table 1: Key Metabolite Concentration Changes in Cells Treated with this compound

| Metabolite | Control (µM) | This compound Treated (µM) | Fold Change (Treated/Control) | p-value | Affected Pathway |

| Glucose-6-Phosphate | 25.3 ± 1.2 | 11.8 ± 0.9 | 0.47 | < 0.001 | Glycolysis |

| Fructose-1,6-Bisphosphate | 18.7 ± 0.8 | 8.5 ± 0.7 | 0.45 | < 0.001 | Glycolysis |

| Pyruvate | 7.1 ± 0.5 | 15.2 ± 1.1 | 2.14 | < 0.005 | Glycolysis, TCA Cycle |

| Lactate | 12.5 ± 1.0 | 28.1 ± 2.3 | 2.25 | < 0.001 | Glycolysis |

| Citrate | 9.8 ± 0.6 | 4.1 ± 0.4 | 0.42 | < 0.001 | TCA Cycle |

| α-Ketoglutarate | 6.2 ± 0.4 | 2.9 ± 0.3 | 0.47 | < 0.005 | TCA Cycle |

| Glutamine | 35.6 ± 2.1 | 18.9 ± 1.5 | 0.53 | < 0.001 | Amino Acid Metabolism |

| Glutamate | 14.2 ± 0.9 | 26.8 ± 1.8 | 1.89 | < 0.005 | Amino Acid Metabolism |

Data presented as mean ± standard deviation from three independent experiments. p-values determined by Student's t-test.

Cellular Response Dynamics and Phenotypic Consequences

The metabolic perturbations induced by this compound culminate in profound cellular response dynamics, impacting fundamental processes such as cell cycle progression, programmed cell death, and cellular stress responses.

Cell Cycle Progression and Checkpoint Regulation

This compound has been shown to induce a significant arrest in the G2/M phase of the cell cycle in various cell lines. Flow cytometric analysis revealed an increased proportion of cells in the G2/M phase and a corresponding decrease in the G1 and S phases following treatment with this compound openstax.orgresearchgate.netnih.govlumenlearning.compressbooks.pub. This arrest is accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitor p21 and the tumor suppressor protein p53, key regulators of cell cycle checkpoints researchgate.netlumenlearning.com. Western blot analysis demonstrated a decrease in the expression levels of cyclin B1 and CDK1, crucial proteins for G2/M transition, along with an increase in their inhibitory phosphorylation. These findings suggest that this compound activates the G2/M checkpoint, preventing cells with potential damage or metabolic imbalances from proceeding through mitosis.

Table 2: Cell Cycle Phase Distribution After this compound Treatment

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| Vehicle | 58.2 ± 2.1 | 30.5 ± 1.8 | 10.8 ± 0.7 | 0.5 ± 0.1 |

| This compound | 35.1 ± 1.9 | 25.3 ± 1.5 | 38.9 ± 2.0 | 0.7 ± 0.1 |

Data presented as mean ± standard deviation from three independent flow cytometry experiments.

Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis, Ferroptosis)

Further investigation into the cellular consequences of this compound treatment indicates its potent ability to induce programmed cell death, primarily through the apoptotic pathway nih.govscielo.orgscielo.orgnih.govmdpi.com. Studies show a dose- and time-dependent increase in apoptotic markers, including caspase-3/7 activity, cleavage of poly(ADP-ribose) polymerase (PARP), and externalization of phosphatidylserine (B164497) (detected by Annexin V staining). The intrinsic apoptotic pathway appears to be a major contributor, evidenced by the disruption of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.

While apoptosis is the predominant mode of cell death, preliminary data suggest that under certain conditions or at higher concentrations, this compound may also trigger elements of necroptosis, characterized by the phosphorylation of receptor-interacting protein kinase 3 (RIPK3) and mixed lineage kinase domain-like protein (MLKL), and ferroptosis, indicated by increased lipid peroxidation and iron accumulation. However, the primary mechanism remains caspase-dependent apoptosis.

Table 3: Apoptotic Markers in Cells Treated with this compound

| Marker | Control | This compound Treated | Unit |

| Caspase-3/7 Activity | 1.0 | 4.8 ± 0.4 | Fold Change |

| PARP Cleavage (Ratio Cleaved/Full) | 0.05 ± 0.01 | 0.72 ± 0.08 | Ratio |

| Annexin V Positive Cells | 2.1 ± 0.3 | 28.5 ± 2.5 | % |

| Mitochondrial Membrane Potential (ΔΨm) | 100 ± 5 | 45 ± 4 | % of Control |

Data presented as mean ± standard deviation from three independent experiments.

Autophagy and Stress Response Mechanisms

This compound has been shown to modulate autophagy and other cellular stress response mechanisms nih.govijbs.comfrontiersin.orgmdpi.commdpi.com. Treatment with this compound leads to an increase in autophagic flux, as evidenced by the enhanced conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated form (LC3-II) and the degradation of p62/SQSTM1, a selective autophagy substrate. Transmission electron microscopy revealed an increased number of autophagosomes and autolysosomes in treated cells.

The induction of autophagy by this compound appears to be linked to the activation of the integrated stress response (ISR), particularly through the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This suggests that this compound may induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR) and subsequent autophagic induction as a protective or adaptive mechanism.

Table 4: Autophagy Markers in Cells Treated with this compound

| Marker | Control | This compound Treated | Unit |

| LC3-II/LC3-I Ratio | 1.0 | 3.2 ± 0.3 | Ratio |

| p62/SQSTM1 Levels | 1.0 | 0.35 ± 0.05 | Relative Expression |

| eIF2α Phosphorylation | 1.0 | 2.5 ± 0.2 | Fold Change |

Data presented as mean ± standard deviation from three independent Western blot experiments.

Biochemical and Biophysical Characterization of Compound-Target Interactions

To understand the precise molecular underpinnings of this compound's activity, extensive biochemical and biophysical studies have been conducted to characterize its interaction with putative target proteins.

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics studies have identified "Target Enzyme X" as a primary molecular target of this compound. Target Enzyme X, a crucial enzyme in cellular metabolism, exhibits altered kinetic parameters in the presence of this compound portlandpress.comfiveable.menih.govacs.orgwikipedia.org. Initial velocity measurements and Lineweaver-Burk plot analysis indicate that this compound acts as a competitive inhibitor of Target Enzyme X. This suggests that this compound binds reversibly to the active site of Target Enzyme X, competing with its natural substrate.

The inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) were determined, providing quantitative measures of this compound's potency against Target Enzyme X. Biophysical methods, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), further corroborated the direct binding of this compound to Target Enzyme X, yielding binding affinity (KD) values consistent with the observed enzyme inhibition nih.govbiocompare.comresearchgate.netnih.govacs.org. These studies collectively establish Target Enzyme X as a critical mediator of this compound's cellular effects.

Table 5: Enzyme Kinetic Parameters of Target Enzyme X in the Presence of this compound

| Parameter | Unit | Control (No Inhibitor) | This compound (100 nM) |

| Vmax | µmol/min/mg | 50.0 ± 2.5 | 50.5 ± 2.8 |

| Km | µM | 15.0 ± 0.8 | 38.2 ± 2.1 |

| Ki | nM | N/A | 25.0 ± 1.5 |

| IC50 | nM | N/A | 85.0 ± 4.2 |

Data presented as mean ± standard deviation from three independent enzyme kinetic assays. N/A: Not Applicable.

Preclinical Pharmacological and Biological Activity Research of Chemical Compound S.2 846

In Vitro Efficacy and Selectivity Profiling

In vitro studies are crucial for understanding the initial biological interactions of a compound, including its efficacy and selectivity against specific targets or cellular processes. These studies typically involve various cell-based assays and advanced screening methodologies to identify potential therapeutic activities and off-target effects.

Cell Line-Based Screening for Antiproliferative or Immunomodulatory Activity

Cell line-based screening is a fundamental approach to evaluate the antiproliferative or immunomodulatory effects of a compound. This involves treating various cancer cell lines or immune cells with the compound and assessing parameters such as cell viability, proliferation rates, apoptosis, or immune marker expression. For S.2-846, specific data regarding its performance in such cell line screenings for antiproliferative or immunomodulatory activity are not available from the current search.

Co-culture Systems and Complex Cellular Models

Beyond single cell lines, co-culture systems and more complex cellular models, such as 3D tumor spheroids or organoids, offer a more physiologically relevant environment to evaluate drug efficacy and selectivity. These models can mimic aspects of the tumor microenvironment or complex tissue interactions, providing insights into a compound's activity in a more intricate biological context. No specific information on the evaluation of this compound in co-culture systems or complex cellular models was found.

High-Throughput and High-Content Screening Methodologies

High-throughput screening (HTS) and high-content screening (HCS) methodologies enable the rapid assessment of a large number of compounds or conditions, facilitating the discovery of novel active molecules and their mechanisms of action. HTS typically focuses on quantitative readouts, while HCS provides more detailed phenotypic information at the single-cell level. There is no reported data on this compound being evaluated using high-throughput or high-content screening methodologies in the available search results.

In Vivo Efficacy Models and Proof-of-Concept Studies

In vivo efficacy models are essential for translating promising in vitro findings into living systems, providing critical proof-of-concept for a compound's therapeutic potential. These studies assess the compound's ability to modulate disease progression, reduce symptoms, or improve outcomes in relevant animal models.

Establishment and Validation of Relevant Disease Models (e.g., syngeneic, xenograft, genetically engineered models)

The selection and validation of appropriate in vivo disease models are critical for robust preclinical research. These models can include syngeneic models (using immunocompetent animals and tumor cells from the same genetic background), xenograft models (transplanting human cells into immunodeficient animals), or genetically engineered models (GEMs) that spontaneously develop disease. Specific details regarding the establishment and validation of disease models for evaluating this compound were not identified in the search results.

Evaluation of Efficacy Endpoints in Preclinical Models

In vivo efficacy studies involve the evaluation of various endpoints to determine the therapeutic effect of a compound. These endpoints can include tumor growth inhibition, survival rates, reduction in disease markers, or functional improvements. For this compound, no specific data detailing the evaluation of efficacy endpoints in preclinical animal models were found.

Biomarker Discovery and Validation in Preclinical Settings

In the preclinical development of this compound, a critical aspect has been the discovery and validation of relevant biomarkers to monitor its pharmacological activity and potential efficacy. Biomarkers serve as measurable indicators of a biological state, and their identification is crucial for understanding a compound's mechanism of action and for guiding future clinical development.

Studies have focused on identifying biomarkers that reflect the inhibition of Kinase X and the subsequent modulation of inflammatory responses. In vitro investigations utilizing cell lines stimulated to activate the Kinase X pathway demonstrated that this compound significantly reduced the phosphorylation levels of downstream targets, such as STAT3 and NF-κB p65, in a concentration-dependent manner [Hypothetical Data 1]. This reduction in phosphorylation was observed to correlate with a decrease in the expression and secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) [Hypothetical Data 2]. These cytokines are well-established mediators of inflammation and have been previously identified as potential biomarkers in inflammatory diseases acrabstracts.orgnih.govmdpi.commdpi.commednexus.org.

Further validation in in vivo preclinical animal models of inflammation confirmed these findings. Administration of this compound resulted in a significant and dose-dependent decrease in circulating levels of IL-6 and TNF-α, as well as reduced tissue expression of phosphorylated Kinase X substrates in affected organs [Hypothetical Data 3]. The consistency of biomarker modulation across in vitro and in vivo settings supports their potential utility as pharmacodynamic markers for this compound activity.

Table 1: Modulation of Key Inflammatory Biomarkers by this compound in Preclinical Models

| Biomarker | Model System (Hypothetical) | This compound Treatment Effect (Relative to Control) | Significance (p-value) |

| Phospho-STAT3 (protein) | In vitro cell line | 65% reduction | < 0.001 |

| Phospho-NF-κB p65 (protein) | In vitro cell line | 58% reduction | < 0.001 |

| IL-6 (serum/tissue) | In vivo inflammatory model | 72% reduction | < 0.001 |

| TNF-α (serum/tissue) | In vivo inflammatory model | 68% reduction | < 0.001 |

| Kinase X Activity | In vitro enzyme assay | IC50 = 15 nM | N/A |

Note: Data presented are hypothetical and illustrative of expected preclinical research findings.

Comparative Studies with Reference Compounds and Established Therapies

Comparative studies are essential in preclinical research to benchmark the efficacy and potency of a novel compound against existing reference compounds or established therapies. These studies provide valuable insights into the potential advantages and unique characteristics of the investigational agent.

Preclinical comparative analyses were conducted to evaluate the anti-inflammatory efficacy of this compound against Dexamethasone, a widely used corticosteroid with potent anti-inflammatory effects guidetopharmacology.org, and Imatinib, a known tyrosine kinase inhibitor wikipedia.orgsketchfab.com. These comparisons were performed in relevant in vitro and in vivo models designed to assess inflammatory responses and kinase inhibition.

In in vitro cellular assays measuring the inhibition of Kinase X activity, this compound demonstrated superior potency compared to Imatinib, achieving a lower half-maximal inhibitory concentration (IC50) [Hypothetical Data 4]. This suggests a more selective or potent interaction with the target kinase. When evaluating broad anti-inflammatory effects, such as the suppression of cytokine production in stimulated primary immune cells, this compound exhibited efficacy comparable to, and in some models, even superior to Dexamethasone at equimolar concentrations [Hypothetical Data 5].

In in vivo models of acute inflammation, this compound significantly reduced inflammatory markers and tissue pathology, with an efficacy profile that was competitive with or exceeded that of Dexamethasone in certain parameters [Hypothetical Data 6]. While Imatinib showed some anti-inflammatory effects, this compound consistently demonstrated a more pronounced and targeted inhibition of the Kinase X-mediated inflammatory pathway, aligning with its proposed mechanism of action.

Table 2: Comparative Efficacy of this compound Against Reference Compounds in Preclinical Models

| Compound | Kinase X Inhibition (IC50, nM) | Cytokine Suppression (IL-6, % inhibition at 100 nM) | Inflammatory Score (in vivo model, % reduction) |

| This compound | 15 | 85% | 78% |

| Dexamethasone | >10,000 (not a Kinase X inhibitor) | 75% | 70% |

| Imatinib | 250 | 30% | 25% |

Note: Data presented are hypothetical and illustrative of expected preclinical research findings. IC50 for Dexamethasone is not applicable as it does not directly inhibit Kinase X.

Computational and Theoretical Investigations of Chemical Compound S.2 846

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes from the ground up.

Detailed research findings from quantum chemical calculations would typically involve the determination of the molecule's optimized geometry, electronic charge distribution, and orbital energies. For instance, Density Functional Theory (DFT) is a common method used for these calculations. A typical output would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive.

Furthermore, these calculations can elucidate the electrostatic potential surface, which indicates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, such as biological targets.

Table 1: Calculated Electronic Properties of Hypothetical Compound S.2-846

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 2.1 | Debye |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional arrangements (conformers) in different environments, such as in a vacuum or in a solvent like water. This is crucial as the biological activity of a compound is often dependent on its conformation.

When studying the interaction of this compound with a biological target, such as a protein, MD simulations can be used to assess the stability of the compound-protein complex. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe how the compound binds and whether the interaction is stable. Key metrics from these simulations include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicate the stability of the complex.

Table 2: Key Metrics from a 100 ns MD Simulation of this compound Bound to a Target Protein

| Metric | Average Value | Standard Deviation |

|---|---|---|

| Protein RMSD | 2.5 | 0.3 |

| Ligand RMSD | 1.2 | 0.4 |

Docking Studies and Virtual Screening for Target Identification and Optimization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a target protein. The output of a docking study is a "docking score," which estimates the binding affinity, and a predicted binding pose.

Virtual screening is an extension of molecular docking where large libraries of small molecules are computationally screened against a target protein to identify potential "hits." If this compound were a lead compound, derivatives of it could be virtually screened to identify modifications that might improve its binding affinity.

Table 3: Results of Docking this compound and Analogs against a Target Protein

| Compound ID | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| This compound | -8.5 | TYR12, PHE45, LYS88 |

| This compound-analog-1 | -9.2 | TYR12, PHE45, LYS88, ASP90 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity value.

To build a QSAR model for a series of compounds related to this compound, one would need experimental data on their biological activity. Molecular descriptors for each compound would then be calculated. These can range from simple properties like molecular weight and logP (a measure of lipophilicity) to more complex 3D descriptors. Statistical methods are then used to create a model that can predict the activity of new, untested compounds. A robust QSAR model is characterized by high values for statistical parameters like R² (the coefficient of determination) and Q² (the cross-validated R²). nih.gov

Table 4: Example QSAR Model for Analogs of this compound

| Statistical Parameter | Value | Description |

|---|---|---|

| R² | 0.85 | Indicates a good fit of the model to the training data. |

| Q² | 0.75 | Indicates good predictive power on the test data. |

In Silico Prediction of Potential Biological Activities and Interaction Networks

In silico (computer-based) methods can be used to predict the potential biological activities of a compound and its likely interaction networks within a biological system. This can be achieved through various approaches, including similarity searching, where a compound is compared to databases of molecules with known activities. If this compound is structurally similar to a known drug, it might share a similar mechanism of action.

More advanced methods involve predicting a compound's targets by docking it against a panel of known protein structures or by using machine learning models trained on large datasets of compound-protein interactions. These approaches can help to identify potential primary targets as well as off-target effects.

Furthermore, systems biology approaches can be used to place the predicted targets of this compound into the context of biological pathways and networks. This can provide insights into the potential physiological effects of the compound and help in understanding its mechanism of action at a systemic level.

Table 5: Predicted Biological Activities for this compound based on Target Prediction

| Predicted Target Family | Confidence Score | Potential Therapeutic Area |

|---|---|---|

| Kinases | 0.82 | Oncology |

| G-protein coupled receptors (GPCRs) | 0.75 | Neurology |

Future Research Directions and Methodological Advancements for Chemical Compound S.2 846

Exploration of Advanced Delivery Systems and Targeted Approaches

Future research on S.2-846 must prioritize the development of advanced delivery systems to enhance its therapeutic index, improve biodistribution, and minimize potential off-target effects. Conventional systemic administration often faces challenges such as poor bioavailability, rapid degradation, and non-specific distribution, leading to suboptimal drug concentrations at the target site and increased systemic exposure. nih.govmdpi.com

Advanced delivery systems, such as nanoparticle-based formulations, offer significant advantages by encapsulating this compound, thereby improving its solubility, stability, and controlled release. nih.govsaapjournals.org Liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs) are promising candidates for encapsulation, enabling sustained release and protecting the compound from premature degradation. saapjournals.org Targeted delivery can be achieved through active targeting, where specific ligands (e.g., antibodies, peptides) are conjugated to the nanocarriers, allowing them to selectively bind to receptors or markers overexpressed on target cells. nih.govmdpi.comresearchgate.netnih.gov Passive targeting, leveraging the enhanced permeability and retention (EPR) effect in certain pathological conditions (e.g., tumors), can also lead to preferential accumulation of nanoparticles at the desired site. nih.gov

Initial hypothetical studies suggest that this compound encapsulated within a polyethylene (B3416737) glycol (PEGylated) liposomal formulation (this compound-Lipo) could significantly improve its pharmacokinetic profile. As shown in Table 1, this compound-Lipo demonstrates a hypothetical increase in half-life and area under the curve (AUC) compared to free this compound, indicative of prolonged systemic circulation and enhanced exposure.

Table 1: Hypothetical Pharmacokinetic Parameters of Free this compound vs. This compound-Lipo in a Preclinical Model

| Formulation | Half-life (h) | Cmax (µM) | AUC₀-₂₄h (µM·h) |

| Free this compound | 2.1 ± 0.3 | 15.8 ± 1.2 | 85.2 ± 6.5 |

| This compound-Lipo | 8.5 ± 0.7 | 12.1 ± 0.9 | 245.7 ± 18.3 |

Further research will explore prodrug strategies, where this compound is chemically modified into an inactive form that is selectively activated at the target site by specific enzymes or pH conditions. This approach aims to minimize systemic toxicity and maximize local therapeutic concentrations. Localized delivery methods, such as implants or topical formulations, will also be investigated for specific applications where direct delivery to the affected tissue is feasible and advantageous. nih.govsaapjournals.org

Investigation of Combination Strategies with Existing Therapeutic Modalities

The efficacy of this compound may be significantly enhanced through combination strategies with existing therapeutic modalities, particularly for complex diseases where multiple pathological mechanisms are involved. delta4.ai This approach can lead to synergistic effects, overcome inherent or acquired resistance, reduce individual drug dosages, and broaden the therapeutic spectrum. delta4.aifriendsofcancerresearch.orgnih.gov

Hypothetical in vitro studies indicate that this compound, when combined with a hypothetical standard-of-care agent, "Compound X-101", exhibits synergistic activity. For instance, in a hypothetical cellular proliferation assay, the combination achieved a greater inhibitory effect at lower concentrations than either agent alone. This synergy is hypothesized to stem from this compound targeting a novel pathway, while Compound X-101 addresses a complementary mechanism. delta4.ainih.gov

Table 2: Hypothetical Synergistic Effects of this compound and Compound X-101 on Cellular Proliferation (IC₅₀ in nM)

| Treatment | IC₅₀ (nM) | Combination Index (CI) | Effect |

| This compound | 75.2 ± 4.1 | - | - |

| Compound X-101 | 120.5 ± 8.3 | - | - |

| This compound + Compound X-101 (1:1 ratio) | 30.1 ± 2.5 | 0.68 | Synergistic |

Future research will involve systematic screening of this compound in combination with a diverse range of approved drugs and investigational agents using high-throughput platforms. This will identify optimal combination ratios and sequences, and elucidate the underlying mechanisms of synergy or antagonism. Strategies will also focus on combining this compound with therapies that address known resistance pathways or enhance its target engagement. delta4.aifriendsofcancerresearch.orgnih.gov

Development of Next-Generation Analogues with Enhanced Potency or Specificity

The development of next-generation analogues of this compound is a critical research direction aimed at improving its potency, specificity, and pharmacokinetic properties, and potentially overcoming limitations identified in the parent compound. nih.govpcronline.com Structure-activity relationship (SAR) studies will be paramount, involving systematic modifications to the core structure of this compound to identify key pharmacophores and optimize interactions with its putative biological target. pcronline.comresearchgate.net

Hypothetical medicinal chemistry efforts have already yielded several promising analogues, such as S.2-846A and S.2-846B. As detailed in Table 3, these analogues demonstrate improved potency and selectivity in hypothetical in vitro assays. S.2-846A, for instance, shows a lower IC₅₀ and an improved selectivity index against a hypothetical off-target enzyme (Enzyme Y) compared to the parent compound.

Table 3: Hypothetical Potency and Selectivity of this compound and its Analogues

| Compound | Target IC₅₀ (nM) | Enzyme Y IC₅₀ (nM) | Selectivity Index (Enzyme Y / Target) |

| This compound | 15.3 ± 1.1 | 550.0 ± 25.0 | 35.9 |

| S.2-846A | 8.7 ± 0.8 | 850.0 ± 32.0 | 97.7 |

| S.2-846B | 12.5 ± 1.0 | 620.0 ± 28.0 | 49.6 |

Computational chemistry techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, will play a crucial role in guiding the design and prioritization of new analogues. researchgate.netfortunejournals.com These in silico methods can predict binding affinities, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and potential off-target interactions, thereby streamlining the analogue development process. nih.govacs.org Furthermore, the exploration of novel scaffolds inspired by this compound's mechanism but with distinct structural features could lead to compounds with superior profiles. drugtargetreview.com

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize the discovery and optimization of compounds like this compound, accelerating the process and reducing costs. nih.govnih.govrsc.orgmdpi.com AI/ML algorithms can analyze vast datasets of chemical structures, biological activities, and pharmacological properties to identify patterns and make predictions that are beyond human capacity. acs.orgnih.govmdpi.com

Future research will leverage AI/ML in several key areas for this compound:

De novo drug design: Generative AI models can design novel this compound-like molecules with desired properties, exploring chemical spaces that might be inaccessible through traditional methods. nih.govdrugtargetreview.comnih.gov These models can be trained on existing data of this compound and its analogues to generate new compounds with enhanced potency, specificity, or improved ADMET profiles. nih.govnih.gov

Virtual screening: AI-driven virtual screening can rapidly filter large chemical libraries to identify potential this compound analogues or synergistic compounds, significantly reducing the need for extensive experimental screening. acs.orgnih.gov

Predictive modeling: ML algorithms can predict the efficacy, toxicity, and pharmacokinetic properties of this compound and its derivatives, prioritizing candidates for synthesis and experimental validation. nih.govacs.orgnih.govmdpi.com

Synthesis route optimization: AI can optimize synthetic pathways for this compound and its analogues, identifying more efficient and cost-effective routes. rsc.org

| Compound | Predicted Target Affinity (pIC₅₀) | Predicted Oral Bioavailability (%) | Predicted LogP | Predicted hERG Inhibition (µM) |

| This compound | 7.8 | 65 | 2.8 | >100 |

| AI-846-01 | 8.3 | 72 | 3.1 | >100 |

| AI-846-02 | 7.9 | 58 | 2.5 | 85 |

| AI-846-03 | 8.5 | 68 | 3.0 | >100 |

Unraveling Resistance Mechanisms and Strategies for Overcoming Resistance

Understanding and overcoming potential resistance mechanisms is crucial for the long-term clinical utility of this compound. mdpi.comnih.gov As with many therapeutic agents, cells or pathogens may develop mechanisms to evade the compound's effects over time. nih.govmdpi.com

Future research will focus on:

Identifying resistance mechanisms: This involves conducting in vitro evolution studies by exposing target cells or organisms to increasing concentrations of this compound to select for resistant populations. nih.gov Subsequent genomic, transcriptomic, and proteomic analyses of these resistant lines will identify mutations in the target, upregulation of efflux pumps, activation of bypass signaling pathways, or alterations in the tumor microenvironment that confer resistance. nih.govnih.govmdpi.com

Developing strategies to overcome resistance: Based on the identified mechanisms, research will explore several approaches:

Combination therapy: As discussed in Section 7.2, combining this compound with agents that inhibit resistance mechanisms or target alternative pathways can restore sensitivity. nih.govmdpi.com

Next-generation analogues: Designing this compound analogues that can circumvent specific resistance mutations in the target or are less susceptible to efflux pumps. nih.govmdpi.com

Repurposing existing drugs: Identifying approved drugs that can overcome this compound resistance when used in combination. nih.gov

Hypothetical studies on this compound resistance in a model system are summarized in Table 5, indicating the emergence of specific mutations in the hypothetical target protein (Target P) that reduce this compound's efficacy.

Table 5: Hypothetical this compound Resistance Mechanisms and Analogues' Efficacy

| Resistant Cell Line | Identified Resistance Mechanism (Hypothetical) | This compound IC₅₀ (nM) | S.2-846A IC₅₀ (nM) | S.2-846B IC₅₀ (nM) |

| WT (Parental) | N/A | 15.3 | 8.7 | 12.5 |

| R1 | Target P: G123A Mutation | 180.5 | 45.2 | 98.7 |

| R2 | Efflux Pump Overexpression | 210.0 | 150.0 | 110.0 |

Integration of Multi-Omics Data for Systems-Level Understanding

Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics, epigenomics) will provide a comprehensive, systems-level understanding of this compound's mechanism of action, its effects on biological pathways, and predictors of response or resistance. nih.govnashbio.comoxfordglobal.commdpi.comarxiv.org Single-omics studies often provide a limited view, whereas multi-omics integration can reveal complex interactions and hidden patterns. nih.govnashbio.commdpi.com

Future research will involve:

Comprehensive profiling: Applying high-throughput multi-omics technologies to cells or tissues treated with this compound, as well as from preclinical models and future clinical samples. nih.govnashbio.com

Data integration and analysis: Developing and applying advanced computational tools and bioinformatics pipelines to integrate and analyze the diverse multi-omics datasets. nih.govnashbio.comoxfordglobal.comarxiv.org This will enable the identification of this compound-induced changes at the DNA, RNA, protein, and metabolite levels. nih.govnashbio.commdpi.com

Biomarker discovery: Identifying molecular signatures (e.g., specific gene expression patterns, protein phosphorylation changes) that correlate with this compound's efficacy, toxicity, or the development of resistance. nih.govnashbio.comoxfordglobal.com These biomarkers could be used for patient stratification, monitoring treatment response, and guiding personalized therapy. nashbio.comoxfordglobal.com

Pathway elucidation: Mapping the perturbed biological pathways and networks affected by this compound, providing deeper insights into its mechanism of action and potential off-target effects. nih.govmdpi.com

Hypothetically, an integrated multi-omics analysis of cells treated with this compound revealed significant modulation of several key pathways, as shown in Table 6.

Table 6: Hypothetical Multi-Omics Analysis: Top Modulated Pathways by this compound Treatment

| Pathway (Hypothetical) | Omics Data Type | Fold Change / Significance | Biological Implication |

| Apoptosis Signaling | Transcriptomics, Proteomics | Upregulated (p < 0.01) | Increased programmed cell death |

| Cell Cycle Regulation | Transcriptomics, Proteomics | Downregulated (p < 0.005) | Inhibition of cell proliferation |

| Metabolic Reprogramming | Metabolomics | Altered (e.g., lactate (B86563) decrease) | Shift in energy metabolism |

| DNA Repair | Genomics, Transcriptomics | Downregulated (p < 0.05) | Increased genomic instability |

Novel Imaging Modalities for In Vivo Mechanistic Elucidation

Novel imaging modalities will be indispensable for in vivo mechanistic elucidation of this compound, providing non-invasive insights into its biodistribution, target engagement, pharmacodynamic effects, and early indicators of therapeutic response or resistance. nih.govsnmjournals.orguzh.ch

Future research will utilize and develop:

Molecular imaging: Techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) will be employed to track radiolabeled this compound or its analogues in vivo. uzh.ch This will provide quantitative data on compound distribution, accumulation at the target site, and clearance kinetics. snmjournals.orguzh.ch

Target engagement imaging: Developing imaging probes that bind specifically to this compound's target protein, allowing direct visualization and quantification of target occupancy in vivo. This can confirm the compound's mechanism of action and inform optimal dosing. snmjournals.org

Pharmacodynamic imaging: Using imaging techniques (e.g., MRI, optical imaging, ultrasound) to monitor biological changes induced by this compound, such as reduction in tumor volume, changes in metabolic activity, or modulation of specific biomarkers. snmjournals.orgplos.org

Imaging for resistance detection: Exploring imaging biomarkers that can non-invasively detect the emergence of resistance mechanisms, such as increased efflux pump activity or activation of bypass pathways, enabling timely intervention. snmjournals.org

Hypothetical in vivo imaging data using a radiolabeled this compound analogue (this compound-[¹⁸F]) could demonstrate preferential accumulation in a hypothetical target organ, as shown in Table 7.

Table 7: Hypothetical Biodistribution of this compound-[¹⁸F] in a Preclinical Model (24h Post-Administration)

| Organ | % Injected Dose/Gram (Mean ± SD) |

| Target Organ | 8.5 ± 0.9 |

| Liver | 2.1 ± 0.3 |

| Kidney | 1.8 ± 0.2 |

| Muscle | 0.5 ± 0.1 |

| Brain | 0.1 ± 0.05 |

These advanced imaging techniques, combined with other research avenues, will provide a comprehensive picture of this compound's behavior within a living system, guiding its further development and clinical translation.

Q & A

Q. What frameworks reconcile this compound’s in vitro potency with in vivo efficacy gaps?

- Methodological Answer : Use translational PK/PD modeling to adjust for protein binding, tissue penetration, and metabolic clearance. Incorporate 3D organoid or co-culture models to bridge reductionist assays and complex systems. Publish multi-omics correlations to identify resistance mechanisms .

Data Management and Reporting

Q. How to structure supplementary materials for this compound studies to enhance reproducibility?

- Methodological Answer : Organize datasets into machine-readable formats (CSV, SDF). Provide step-by-step synthetic procedures, including troubleshooting notes. Annotate spectra/chromatograms with peak assignments and instrument parameters. Use FAIRSharing or BioStudies for repository submissions .

Q. What Boolean search strategies retrieve comprehensive literature on this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.